3-bromo-N-(6-methylpyridin-2-yl)benzamide is an organic compound characterized by its molecular formula and a molecular weight of 291.14 g/mol. This compound is a derivative of benzamide, featuring a bromine atom and a 6-methylpyridinyl group attached to the benzamide core. It serves as a significant building block in organic synthesis and has potential applications in biological research, particularly in enzyme inhibition studies and interactions with receptors.
The synthesis of 3-bromo-N-(6-methylpyridin-2-yl)benzamide typically involves the condensation reaction of 3-bromobenzoyl chloride with 2-amino-6-methylpyridine. This reaction is generally conducted under standard condensation conditions, often utilizing a base such as triethylamine to neutralize the hydrochloric acid byproduct formed during the reaction.
The molecular structure of 3-bromo-N-(6-methylpyridin-2-yl)benzamide can be described as follows:
3-bromo-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions:
The mechanism of action for 3-bromo-N-(6-methylpyridin-2-yl)benzamide is primarily associated with its interactions at the molecular level:
The compound's stability and reactivity make it suitable for various synthetic applications in organic chemistry.
3-bromo-N-(6-methylpyridin-2-yl)benzamide has several significant applications:
Aromatic amides represent a privileged scaffold in modern drug discovery, particularly within neuropharmacology, where their structural versatility enables precise interactions with diverse biological targets. The benzamide core—characterized by a carbonyl group linked to an amine via an aromatic ring—provides a stable planar configuration that facilitates π-π stacking, hydrogen bonding, and hydrophobic interactions with protein binding pockets. This adaptability is exemplified by clinically significant agents such as tiapride (dopamine D2/D3 antagonist) and remogliflozin (SGLT2 inhibitor), which exploit the benzamide framework for target engagement and metabolic stability.
The neuropharmacological utility of benzamides arises from their capacity to modulate central nervous system (CNS) receptors with high selectivity. Key structural determinants include:
These features permit precise pharmacokinetic optimization, such as blood-brain barrier penetration, critical for CNS-targeted therapeutics. For example, the 6-methylpyridin-2-yl group in 3-bromo-N-(6-methylpyridin-2-yl)benzamide enhances solubility and confers rigidity, favoring engagement with intracellular receptor domains [1] [2].
Halogenated benzamides play a pivotal role in targeting metabotropic glutamate receptors (mGluRs), particularly mGluR5, which is implicated in addiction, neuropathic pain, and fragile X syndrome. The strategic incorporation of halogens—especially bromine—at the meta-position of the benzoyl ring enhances allosteric modulation through three mechanisms:
Table 1: Impact of Halogen Substitution on mGluR5 Ligand Activity
Compound | R1 (B-Ring) | X | mGluR5 Ki (nM) | cLogP |
---|---|---|---|---|
MPEP (1) | Phenyl | -C≡C- | 13 ± 1 | 3.8 |
Compound 10 | 3-Pyridyl | -C≡C- | 2.7 ± 0.7 | 4.2 |
Compound 55 | 4-Fluorophenyl | -NHCO- | 3.0 ± 0.5 | 5.3 |
Data sourced from mGluR5 antagonist SAR studies [3].
As illustrated, diaryl amides (e.g., 55) achieve nanomolar affinity comparable to acetylene-based antagonists like MPEP, validating halogenated benzamides as viable mGluR5 modulators. The bromine atom in 3-bromo-N-(6-methylpyridin-2-yl)benzamide extends this principle, positioning it as a template for probing allosteric sites in Class C GPCRs [3].
3-bromo-N-(6-methylpyridin-2-yl)benzamide (CAS 188747-28-6, C₁₃H₁₁BrN₂O) exemplifies rational allosteric modulator design, merging a meta-bromobenzoyl moiety with a 6-methylpyridin-2-yl heterocycle. Its structural attributes align with emerging GPCR pharmacology paradigms:
Table 2: Structural Comparison of Bioactive Brominated Benzamides
Compound | Core Structure | Key Features | Biological Relevance |
---|---|---|---|
3-bromo-N-(6-methylpyridin-2-yl)benzamide | Bromobenzoyl + 6-methylpyridinyl | Meta-bromine; ortho-heterocyclic amide | GPCR allosteric probe scaffold [1] [2] |
2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide | Bromobenzoyl + thiophene-pyridine | Bromine ortho to amide; bifunctional heterocycles | Antitubercular candidate [4] |
3-bromo-N-(2,6-dimethylphenyl)benzamide | Bromobenzoyl + dimethylaniline | Sterically hindered amine; lipophilic | Synthetic intermediate [7] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: